Naphthenic acids

Vue d'ensemble

Description

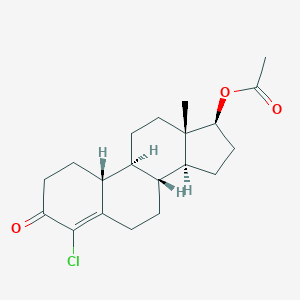

Naphthenic acids are naturally present in most petroleum sources and are composed of complex mixtures with a highly variable composition depending on their origin . They are primarily cycloaliphatic carboxylic acids with 10 to 16 carbons . They are also known to behave as surfactants, causing the formation and stabilization of emulsions .

Synthesis Analysis

Naphthenic acids are compounds naturally present in most petroleum sources . They are formed during oil production when the fluid undergoes flow restrictions . The inevitable emulsification of crude oil and produced water may increase fluid viscosity, leading to several problems in flow assurance and primary processing .

Molecular Structure Analysis

Naphthenic acids are represented by a general formula CnH2n+zO2, where n indicates the carbon number and z specifies a homologous series . The main fractions are carboxylic acids with a carbon backbone of 9 to 20 carbons .

Chemical Reactions Analysis

Naphthenic acid is a carboxylic acid. Carboxylic acids donate hydrogen ions if a base is present to accept them. They react in this way with all bases, both organic (for example, the amines) and inorganic .

Physical And Chemical Properties Analysis

Commercial naphthenic acids are complex mixtures of carboxylic acids produced from petroleum distillates. Their composition varies depending on the crude oil composition and on the degree of refining .

Applications De Recherche Scientifique

Emulsion Stability in Oil Industry

- Application : Naphthenic acids (NAs) are compounds naturally present in most petroleum sources. Their structures allow them to behave as surfactants, causing the formation and stabilization of emulsions .

- Methods : Emulsions are formed during oil production when the fluid undergoes flow restrictions. NAs play a major role in stabilizing these emulsions .

- Results : The classes and concentration levels of NAs will vary depending on the origin of the oil. According to pH conditions and water content, acidic oils can form different types of emulsions with varying stability .

Toxicity Study on Marine Algae

- Application : Naphthenic acids are the primary acidic component of crude oil. It is important to study the toxic effect of NAs on the typical red tide algae, Heterosigma akashiwo, for the balance and stability of marine algae .

- Methods : The mechanism of NAs’ damage effect was investigated in terms of the antioxidant enzyme activity, cell number, the chlorophyll positive fluorescence parameters, and the cell morphology of microalgae .

- Results : Experiments confirmed the hormesis of low-concentration NAs on Heterosigma akashiwo, and the indicators of high-concentration NA exposures showed inhibition .

Synthesis of Metal Naphthenates

- Application : Naphthenic acid is commonly used in the synthesis of useful metal naphthenates such as copper naphthenate, a wood preservative; titanium naphthenate, a precursor for the preparation of titanium oxide thin films and a rare earth naphthenate, a lubricant oil additive .

- Results : The results of these syntheses are useful compounds with applications in various industries .

Corrosion Prevention in Jet Engines

- Application : Naphthenic acids, when present in aviation kerosene (AVK), are the main source of corrosion in jet engines .

- Results : The results of this application are not provided in the source .

Petroleum Extraction

- Application : In petroleum extraction, the authors have simulated several naphthenic acid (NA) species and mixtures to understand aggregation in pure water, low-salinity, and high-salinity environments .

- Results : The results of this application are not provided in the source .

Detergents and Lubricants

- Application : Naphthenic acids are used in the production of synthetic detergents and lubricants .

- Results : The results of this application are not provided in the source .

Corrosion Inhibitors

- Application : Naphthenic acids are used as corrosion inhibitors .

- Results : The results of this application are not provided in the source .

Fuel and Lubricating Oil Additives

- Application : Naphthenic acids are used as fuel and lubricating oil additives .

- Results : The results of this application are not provided in the source .

Wood Preservatives

- Application : Naphthenic acids are used in the production of wood preservatives .

- Results : The results of this application are not provided in the source .

Insecticides, Fungicides, Acaricides

- Application : Naphthenic acids are used in the production of insecticides, fungicides, and acaricides .

- Results : The results of this application are not provided in the source .

Wetting Agents

- Application : Naphthenic acids are used as wetting agents .

- Results : The results of this application are not provided in the source .

Role in Emulsion Stability

- Application : Naphthenic Acids (NAs) are important oil extraction subproducts. These chemical species are one of the leading causes of marine pollution and duct corrosion . NAs play a major role in stabilizing emulsions , depending on the nature and distribution of the species, aqueous phase pH, and oil composition .

- Results : The results of this application are not provided in the source .

Influence on Cell Membrane Permeability

Safety And Hazards

Propriétés

IUPAC Name |

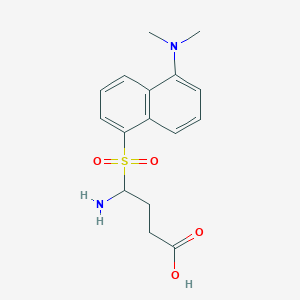

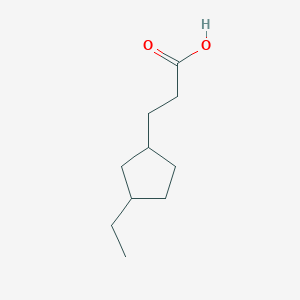

3-(3-ethylcyclopentyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-2-8-3-4-9(7-8)5-6-10(11)12/h8-9H,2-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVRFSLWCFASCIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(C1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90872293 | |

| Record name | 3-Ethylcyclopentanepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90872293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Ethylcyclopentyl)propanoic acid | |

CAS RN |

501346-07-2 | |

| Record name | 3-Ethylcyclopentanepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90872293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.